3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core of triazole and pyrimidinone rings. The structure features a 3-(3-methylphenyl) group at position 3 and a 6-[(2-methylphenyl)methyl] (o-methylbenzyl) substituent at position 4. The triazolopyrimidinone core is planar, as observed in related structures (e.g., ), enabling π-π stacking interactions critical for biological activity .
Properties
IUPAC Name |
3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-5-9-16(10-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-8-4-3-7-14(15)2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGHDRHVSBFKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the formation of the pyrimidine ring. Key steps include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then subjected to further reactions to form the fused pyrimidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens, acids, bases, and organometallic compounds. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria and fungi by inhibiting essential growth pathways.
- Antiparasitic Effects : Some derivatives have shown promise in targeting Plasmodium species, suggesting potential applications in malaria treatment by inhibiting dihydroorotate dehydrogenase (DHODH).
- Anticancer Properties : Certain triazolopyrimidine derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Medicine
Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its interactions with specific molecular targets could lead to the development of new drugs for conditions such as cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties, such as high thermal stability and resistance to degradation.
Case Studies
- Antimicrobial Study : Research has shown that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial activity against Mycobacterium tuberculosis .
- Cancer Research : In vitro studies demonstrated that certain triazolopyrimidine derivatives induced apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their differences are summarized below:
- Planarity: The triazolopyrimidinone core in the target compound and 5-(4-chlorophenoxy) analog is fully planar (max. deviation ≤0.021 Å), while substituents like chlorophenoxy introduce dihedral angles (e.g., 87.74° in ), disrupting coplanarity and possibly altering binding modes.
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups (electron-donating) may enhance stability compared to electron-withdrawing groups (e.g., chlorine in ’s chlorophenoxy derivative), which could improve metabolic resistance but reduce electrophilic reactivity.
- antimicrobial activity).
Research Findings and Data Tables
Crystallographic Comparison
Spectroscopic Data
- IR : Hydroxyl (3425–3433 cm⁻¹) and carbonyl (1666–1680 cm⁻¹) bands in analogs () contrast with the target compound’s expected C=O stretch near 1680 cm⁻¹.
- 1H-NMR : Target compound’s methyl groups would resonate near δ 2.35–2.41 ppm (cf. δ 2.35 in ), while benzyl protons appear as multiplet signals (δ 6.97–8.12) .
Biological Activity
The compound 3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazolopyrimidines and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.35 g/mol. The structure features a triazole ring fused with a pyrimidine ring, which is crucial for its biological activity. The presence of methyl groups enhances lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar triazolopyrimidine structures exhibit a variety of biological activities:
- Antimicrobial Activity : Triazolopyrimidines have been studied for their potential as antimicrobial agents. They may inhibit specific enzymes or pathways essential for the growth of bacteria and fungi.
- Antiparasitic Effects : Some derivatives have shown effectiveness against Plasmodium species, suggesting potential use in malaria treatment by targeting dihydroorotate dehydrogenase (DHODH) .
- Anticancer Properties : Certain triazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Antiparasitic | Suppression of Plasmodium growth in vivo | |
| Anticancer | Cytotoxicity against human cancer cell lines |
Case Study: Antiparasitic Activity
A study focused on the inhibition of Plasmodium falciparum DHODH by triazolopyrimidine derivatives showed that certain compounds exhibited high selectivity for the malarial enzyme over human DHODH. For instance, one derivative demonstrated an EC50 value of 80 nM against P. falciparum, indicating strong antiparasitic potential while maintaining safety for human cells .
Case Study: Anticancer Activity
In another investigation, a series of triazolopyrimidine derivatives were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in treated cells, suggesting their utility as potential anticancer agents. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(3-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves multi-step routes starting from accessible precursors. Key steps include:
- Triazole and pyrimidine ring formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl intermediates .
- Substituent introduction : Alkylation or benzylation at specific positions using reagents like (2-methylphenyl)methyl halides .
- Optimization : Use of continuous flow reactors or automated purification to enhance yield and purity . Challenges include regioselectivity control during triazole formation and minimizing byproducts in multi-step sequences .
Q. What analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for resolving bond angles and torsional strain in the triazolo-pyrimidine core .
- Spectroscopy : and NMR confirm substituent placement, while IR identifies carbonyl (C=O) and N-H stretching modes .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antifungal/antibacterial screening : Agar diffusion or microdilution assays against Candida or Staphylococcus strains .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
How can structural modifications enhance its bioactivity? Insights from structure-activity relationship (SAR) studies.
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 3-methylphenyl position improves antifungal activity by ~30% .
- Heterocycle replacement : Substituting the triazole with thiadiazole (as in ) alters target specificity but reduces solubility .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to cytochrome P450 enzymes, guiding rational design .
Q. How are crystallographic data discrepancies resolved during refinement?
- Data quality : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .
- Twinning analysis : SHELXL’s TWIN command addresses twinning in monoclinic crystals .
- Hydrogen bonding : Geometric parameters (bond lengths, angles) are cross-validated against similar triazolo-pyrimidine derivatives (e.g., ) .
Q. What strategies mitigate contradictions in biological activity across assay platforms?
- Orthogonal assays : Confirm antifungal activity via both agar diffusion and ATP-bioluminescence assays .
- Purity verification : HPLC-MS ensures >95% compound purity to exclude batch variability .
- Target validation : CRISPR knockouts of putative targets (e.g., fungal ergosterol biosynthesis enzymes) clarify mechanism .
Q. How can computational methods predict metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3) and cytochrome P450 interactions .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the benzyl position) .
Methodological Challenges
Q. What experimental design considerations improve yield in multi-step synthesis?
- Stepwise optimization : Isolate intermediates (e.g., triazole precursors) before pyrimidine cyclization .
- Catalyst screening : Pd/C or CuI enhances cross-coupling efficiency in benzylation steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
Q. How are reaction intermediates characterized to ensure regiochemical control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
